methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, also known as Revefenacin, is a novel, long-acting muscarinic antagonist (LAMA). It is primarily used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD). This compound is designed to provide long-lasting bronchodilation with once-daily dosing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps. One of the key intermediates is 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid. The preparation involves the following steps:
Formation of Intermediate 6: This involves the reaction of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride with benzotriazol-1-ol in dichloromethane at 25°C for 1 hour.
Formation of Intermediate 7: This involves the reaction of hydrogen chloride in tetrahydrofuran and water at 25°C for 6 hours.
Final Product Formation: Intermediate 6 and Intermediate 7 are dissolved in ethanol, stirred for 20 minutes, and then reacted with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride at room temperature overnight.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, tetrahydrofuran, acetic acid, sodium sulfate, and ethyl acetate. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound.
Scientific Research Applications
Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of muscarinic antagonists.
Biology: It is used in research to understand the biological pathways and mechanisms involved in bronchodilation.
Medicine: It is used in clinical research for the treatment of COPD and other respiratory diseases.
Mechanism of Action
The mechanism of action of methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its function as a muscarinic antagonist. It binds to muscarinic receptors in the airway smooth muscle, blocking the action of acetylcholine. This prevents bronchoconstriction and leads to bronchodilation. The compound has a high affinity for the M3 muscarinic receptor, which is primarily responsible for bronchoconstriction .
Comparison with Similar Compounds
Similar Compounds
Tiotropium: Another long-acting muscarinic antagonist used for the treatment of COPD.
Aclidinium: A muscarinic antagonist with a similar mechanism of action but shorter duration of action.
Glycopyrronium: A muscarinic antagonist used for the treatment of COPD with a different pharmacokinetic profile.
Uniqueness
Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its long duration of action and high selectivity for the M3 muscarinic receptor. This makes it particularly effective for once-daily dosing in the treatment of COPD .
Properties
IUPAC Name |
methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6/c1-32-21(30)15-6-7-16-17(13-15)24-22(31)26(20(16)29)10-4-2-3-5-18(27)25-11-8-14(9-12-25)19(23)28/h6-7,13-14H,2-5,8-12H2,1H3,(H2,23,28)(H,24,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEOELNCFJFCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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